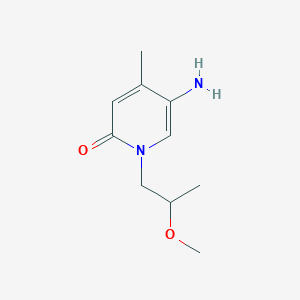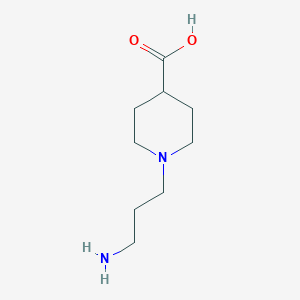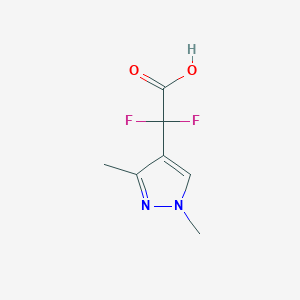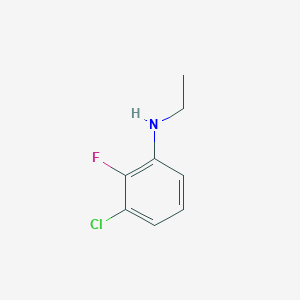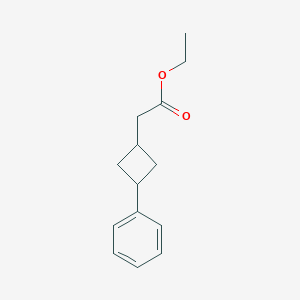
Ethyl 2-(3-phenylcyclobutyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-phenylcyclobutyl)acetate is an organic compound with the molecular formula C14H18O2. It belongs to the class of esters, which are commonly known for their pleasant aromas and are widely used in various industries . This compound features a cyclobutyl ring substituted with a phenyl group and an ethyl acetate moiety, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-phenylcyclobutyl)acetate typically involves the esterification of 2-(3-phenylcyclobutyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-phenylcyclobutyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(3-phenylcyclobutyl)acetic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine (TEA).
Major Products
Hydrolysis: 2-(3-phenylcyclobutyl)acetic acid and ethanol.
Reduction: 2-(3-phenylcyclobutyl)ethanol.
Substitution: 2-(3-phenylcyclobutyl)acetamide.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-phenylcyclobutyl)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-phenylcyclobutyl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The phenyl group in its structure may also contribute to its binding affinity and specificity towards certain molecular pathways .
Comparación Con Compuestos Similares
Ethyl 2-(3-phenylcyclobutyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in organic reactions and has a simpler structure compared to this compound.
Methyl Butyrate: Known for its fruity aroma and used in flavoring agents, but lacks the cyclobutyl and phenyl groups present in this compound.
The unique cyclobutyl and phenyl groups in this compound make it distinct from these simpler esters, providing it with unique chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
ethyl 2-(3-phenylcyclobutyl)acetate |
InChI |
InChI=1S/C14H18O2/c1-2-16-14(15)10-11-8-13(9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
Clave InChI |
MPQUFWNDZZCNNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC(C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
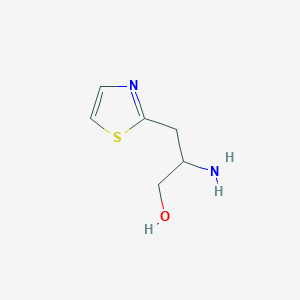
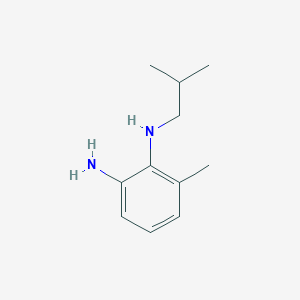
![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
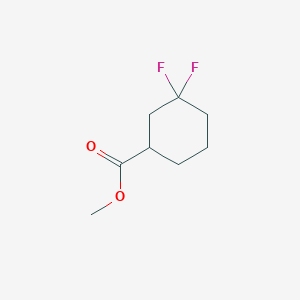
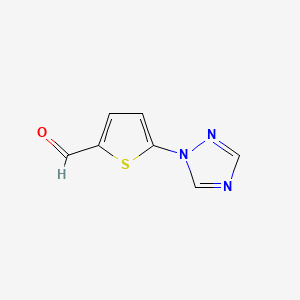
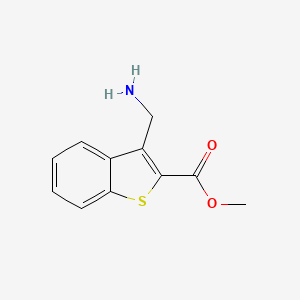
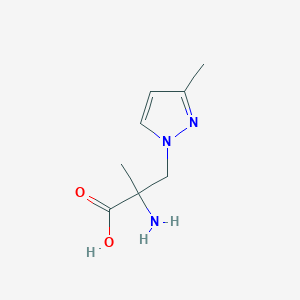
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
